molecular formula C12H17N3O2S B021133 Didesmethyl sumatriptan CAS No. 88919-22-6

Didesmethyl sumatriptan

Número de catálogo: B021133
Número CAS: 88919-22-6
Peso molecular: 267.35 g/mol
Clave InChI: MURZXKIEJFJMPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Didesmethyl sumatriptan, also known as this compound, is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

. Its structure suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s aminoethyl and methanesulfonamide groups .

Cellular Effects

Given its structure, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would provide valuable insights .

Dosage Effects in Animal Models

Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide are not well-characterized . The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Actividad Biológica

Didesmethyl sumatriptan, a metabolite of sumatriptan, has garnered attention due to its biological activity and potential therapeutic effects, particularly in the context of migraine treatment. This article delves into its metabolic pathways, pharmacological properties, and clinical implications based on diverse research findings.

Metabolism of this compound

This compound is primarily formed through the metabolic degradation of sumatriptan. The metabolic pathway involves:

  • Oxidative Deamination : Sumatriptan is metabolized by monoamine oxidase A (MAO A), leading to the formation of N-desmethyl sumatriptan, which is further demethylated to produce this compound .
  • Cytochrome P450 Enzymes : Recent studies indicate that cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6) also play a role in the metabolism of sumatriptan and its derivatives .

The following table summarizes the metabolic conversion of sumatriptan to its metabolites:

Compound Metabolic Pathway Enzyme Involved
SumatriptanOxidative DeaminationMAO A
N-desmethyl sumatriptanFurther DemethylationCYP1A2, CYP2D6
This compoundResult of N-desmethylationCYP1A2, CYP2D6

Pharmacological Activity

This compound exhibits pharmacological properties that are crucial for its therapeutic efficacy:

  • Serotonin Receptor Agonism : Like its parent compound, this compound acts as an agonist at serotonin receptors (5-HT_1B and 5-HT_1D), contributing to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release .
  • Efficacy in Migraine Treatment : Studies have shown that this compound retains significant activity in alleviating migraine symptoms. It has been observed that higher concentrations lead to enhanced efficacy in pain relief compared to lower concentrations .

Clinical Implications and Case Studies

Clinical studies have explored the effectiveness and safety profile of this compound in treating migraines:

  • Efficacy Trials : In a randomized controlled trial involving 37,250 participants, oral sumatriptan (including its metabolites) demonstrated superior efficacy over placebo in achieving pain relief within two hours post-administration . The number needed to treat (NNT) for pain-free status at two hours was reported as 6.1 for the 50 mg dose.
  • Adverse Events : While generally well-tolerated, some patients reported mild to moderate adverse events. Serious cardiovascular events were noted but were rare and often associated with pre-existing conditions .

Summary of Findings

The biological activity of this compound is characterized by:

  • Metabolic Pathways : Primarily formed through MAO A-mediated oxidative deamination and further demethylation by cytochrome P450 enzymes.
  • Pharmacological Effects : Acts as a potent agonist at serotonin receptors, contributing to its effectiveness in migraine treatment.
  • Clinical Efficacy : Demonstrated significant therapeutic potential in alleviating migraine symptoms with an acceptable safety profile.

Propiedades

IUPAC Name

1-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURZXKIEJFJMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237424
Record name Didesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88919-22-6
Record name 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88919-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethyl sumatriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-methanesulfonamide, 3-(2-aminoethyl)-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDESMETHYL SUMATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE0Q003U63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethyl sumatriptan
Reactant of Route 2
Reactant of Route 2
Didesmethyl sumatriptan
Reactant of Route 3
Reactant of Route 3
Didesmethyl sumatriptan
Reactant of Route 4
Didesmethyl sumatriptan
Reactant of Route 5
Didesmethyl sumatriptan
Reactant of Route 6
Didesmethyl sumatriptan
Customer
Q & A

Q1: How is didesmethyl sumatriptan formed in the body, and does it have similar activity to sumatriptan?

A: this compound is formed through a two-step demethylation process from sumatriptan. The enzymes CYP1A2, CYP2C19, and CYP2D6 are involved in the initial N-demethylation step, while CYP1A2 and CYP2D6 further demethylate the resulting N-desmethyl sumatriptan to form this compound []. The research paper focuses on the metabolic pathway and does not investigate the pharmacological activity of this compound. Further research is needed to understand if this metabolite retains any affinity for sumatriptan's target receptors and exerts any downstream effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.